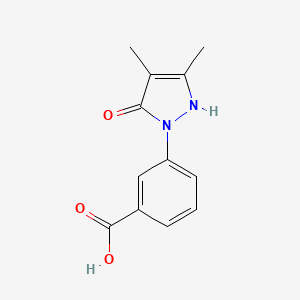

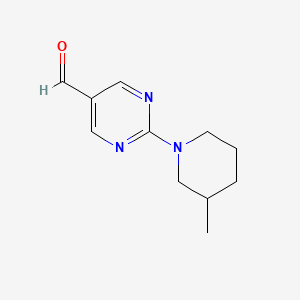

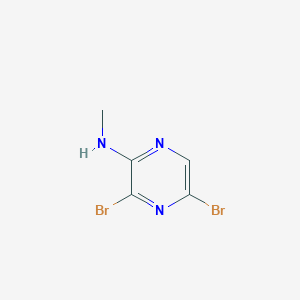

3,5-dibromo-N-methylpyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

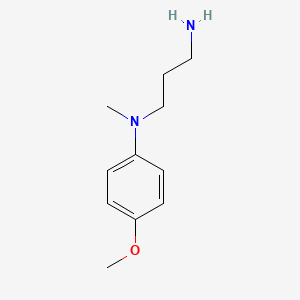

The compound of interest, 3,5-dibromo-N-methylpyrazin-2-amine, is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from 3,5-dibromo-N-methylpyrazin-2-amine.

Synthesis Analysis

The synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines, which are structurally related to the compound , has been achieved through a palladium-catalyzed regioselective cross-coupling reaction starting from tribromopyridine . This suggests that similar palladium-catalyzed methods could potentially be applied to the synthesis of 3,5-dibromo-N-methylpyrazin-2-amine.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using 1H and 13C NMR spectroscopy and X-ray crystallographic analysis . These techniques are crucial for determining the structure of newly synthesized compounds, including potential derivatives of 3,5-dibromo-N-methylpyrazin-2-amine.

Chemical Reactions Analysis

The interaction of related compounds with amines has been shown to proceed regioselectively, leading to the formation of N,N-dimethylformamidine derivatives . Additionally, the reaction of bis-1,3-dicarbonyl compounds with hydrazines has been used to obtain bipyrazoles , indicating that 3,5-dibromo-N-methylpyrazin-2-amine could potentially undergo similar reactions with hydrazines to form bipyrazole derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,5-dibromo-N-methylpyrazin-2-amine are not directly reported, the study of related compounds provides some context. For example, the tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one has been investigated, and it was found that the keto form is favored over the hydroxyl form by a significant factor under physiological conditions . This information could be relevant when considering the tautomeric forms of 3,5-dibromo-N-methylpyrazin-2-amine.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Heterocyclic Compound Synthesis

Research has focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidines by reacting various amines with pyrazole compounds, demonstrating the utility of pyrazole derivatives in constructing complex heterocyclic structures which could be analogously related to the reactivity of compounds like "3,5-dibromo-N-methylpyrazin-2-amine" (Makarov et al., 2003).

Corrosion Inhibition

Certain pyrazole compounds have been studied for their inhibitory effects on the corrosion of metals, suggesting potential applications for "3,5-dibromo-N-methylpyrazin-2-amine" in corrosion protection (Chetouani et al., 2005).

Mechanistic Studies and Catalysis

- Aminocarbonylation Reactions: Studies have explored the functionalization of heterocyclic rings via palladium-catalyzed aminocarbonylation, indicating the potential of "3,5-dibromo-N-methylpyrazin-2-amine" in complex organic syntheses and the development of novel catalytic processes (Takács et al., 2012).

Material Science and Organic Electronics

- Optoelectronic Properties: The reactions of pyrazine derivatives with amines to yield products with unique optical and electronic properties suggest the relevance of "3,5-dibromo-N-methylpyrazin-2-amine" in the development of new materials for electronic applications (Hou & Matsuoka, 1993).

Pharmaceutical and Biological Applications

- Antimicrobial and Antitumor Activities: The synthesis of new heterocyclic compounds with potential antimicrobial and antitumor activities highlights the importance of pyrazine derivatives in medicinal chemistry and the possibility of "3,5-dibromo-N-methylpyrazin-2-amine" serving as a precursor or intermediate in the development of therapeutic agents (Behbehani et al., 2011).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3,5-dibromo-N-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c1-8-5-4(7)10-3(6)2-9-5/h2H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAKWTWMAXDNJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(N=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-N-methylpyrazin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)